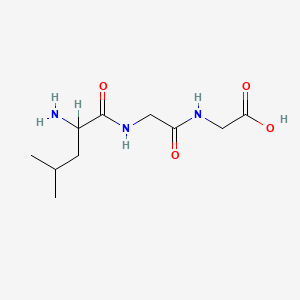

DL-Leucylglycylglycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHGTYCRDRBSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036229 | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |

| Record name | Leucylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-DL-Leucylglycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC523307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Leucylglycylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(N-DL-leucylglycyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Leucylglycylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of DL-Leucylglycylglycine

Abstract

This guide provides a comprehensive, in-depth technical framework for the chemical synthesis, purification, and analytical characterization of the tripeptide DL-Leucylglycylglycine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that govern a successful synthesis. We will explore a robust solution-phase synthesis strategy employing orthogonal protecting groups and efficient coupling reagents. Subsequently, a multi-modal purification strategy is detailed, combining classical recrystallization with modern chromatographic techniques such as ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. Finally, a suite of analytical methods for structural verification and purity assessment is presented. Each section is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Foundational Principles of Synthesis Design

The synthesis of a peptide, even a seemingly simple tripeptide, is a study in controlled chemical reactivity. The primary challenge lies in forming specific amide (peptide) bonds in the desired sequence while preventing unwanted side reactions, such as the polymerization of amino acids or reactions involving amino acid side chains.[1][2] To achieve this control, a strategic approach involving protecting groups and coupling reagents is fundamental.

The Logic of Orthogonal Protecting Groups

A successful peptide synthesis hinges on the use of "orthogonal" protecting groups. This principle dictates that the protecting groups for the α-amino group and any reactive side chains must be removable under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3] For the synthesis of this compound, we must protect the α-amino group of the incoming amino acid and the C-terminal carboxyl group of the growing peptide chain.

The two most dominant strategies in peptide synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.

-

Boc Protection: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).

-

Fmoc Protection: Cleaved under basic conditions (e.g., piperidine).[4]

For this solution-phase synthesis, we will employ a Boc-based strategy for N-terminal protection and a simple methyl ester for C-terminal protection. This combination is highly effective; the Boc group can be removed with acid, while the methyl ester can be removed in a final saponification step with a base, ensuring orthogonality.

Carboxyl Group Activation and Peptide Bond Formation

The formation of an amide bond between a free amine and a carboxylic acid is thermodynamically unfavorable and requires the "activation" of the carboxyl group.[5] This is accomplished using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of the other amino acid.[6]

Common classes of coupling reagents include:

-

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and efficient.[5] They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[7]

-

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency, rapid reaction times, and low rates of racemization. They react with the carboxyl group to form activated esters in situ, which then readily react with the amine. HATU is generally considered more reactive than HBTU and is particularly useful for sterically hindered couplings.

Experimental Synthesis of this compound

The following section details a step-by-step solution-phase methodology for synthesizing this compound, commencing from the C-terminus.

Synthetic Workflow Overview

Caption: Solution-phase synthesis pathway for this compound.

Reagents and Stoichiometry

| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 3) | Purpose |

| Glycine Methyl Ester HCl | 1.0 | - | C-terminal residue |

| Boc-Glycine-OH | 1.05 | - | Second residue |

| Boc-DL-Leucine-OH | - | 1.05 | N-terminal residue |

| HATU | 1.05 | 1.05 | Coupling Reagent |

| DIPEA (N,N-Diisopropylethylamine) | 2.5 | 2.5 | Non-nucleophilic base |

| Trifluoroacetic Acid (TFA) | Excess | Excess | Boc deprotection |

| Sodium Hydroxide (NaOH) | - | Excess | Ester saponification |

| Solvents (DMF, DCM, Ethyl Acetate) | - | - | Reaction/Extraction media |

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Boc-Gly-Gly-OMe

-

Suspend Glycine methyl ester hydrochloride (1.0 eq.) in Dimethylformamide (DMF).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) and stir until the solid dissolves.

-

In a separate flask, dissolve Boc-Glycine-OH (1.05 eq.) and HATU (1.05 eq.) in DMF.

-

Add DIPEA (1.5 eq.) to the Boc-Glycine-OH solution and stir for 5 minutes to pre-activate.

-

Add the activated Boc-Glycine-OH solution to the Glycine methyl ester solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).

-

Perform an aqueous workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OMe as a solid.

Step 2: N-terminal Deprotection of Dipeptide

-

Dissolve the crude Boc-Gly-Gly-OMe in Dichloromethane (DCM).

-

Add Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v solution in DCM) and stir at room temperature for 1-2 hours.

-

Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA.

-

The resulting product, H-Gly-Gly-OMe TFA salt, can be used in the next step without further purification.

Step 3: Synthesis of Boc-DL-Leu-Gly-Gly-OMe

-

Dissolve the H-Gly-Gly-OMe TFA salt from the previous step in DMF.

-

Follow the coupling procedure outlined in Step 1, using Boc-DL-Leucine-OH (1.05 eq.), HATU (1.05 eq.), and DIPEA (2.5 eq.).

-

After reaction completion, perform an aqueous workup as described in Step 1.

-

Evaporate the solvent to yield the protected tripeptide, Boc-DL-Leu-Gly-Gly-OMe.

Step 4: Final Deprotection and Saponification

-

First, remove the N-terminal Boc group by treating Boc-DL-Leu-Gly-Gly-OMe with TFA in DCM as described in Step 2.

-

After removing the TFA, dissolve the resulting crude H-DL-Leu-Gly-Gly-OMe TFA salt in a mixture of methanol and water.

-

Cool the solution in an ice bath and add 1M NaOH solution dropwise, monitoring the pH to maintain it around 11-12.

-

Stir the reaction for 1-2 hours, monitoring the disappearance of the starting material by TLC or HPLC.

-

Neutralize the solution to pH ~7 with 1M HCl.

-

Evaporate the methanol under reduced pressure. The remaining aqueous solution contains the crude this compound and salts.

Purification Methodologies

The crude product from the synthesis contains the target peptide, salts (NaCl, sodium trifluoroacetate), and minor organic impurities. A multi-step purification strategy is required to achieve high purity (>98%).[8]

Purification Strategy Decision Workflow

Caption: Decision tree for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying peptides when a suitable solvent system can be identified, often achieving purity >95%.[9][10] It works by exploiting differences in solubility between the peptide and its impurities at different temperatures.

-

Solvent Screening: Test the solubility of the crude, desalted peptide in various solvent systems. Ideal systems are those where the peptide is sparingly soluble at room temperature but highly soluble when heated (e.g., water/ethanol, water/isopropanol).

-

Dissolution: Dissolve the crude peptide in a minimal amount of the hot solvent system.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially cool further in a refrigerator. Crystals of the pure peptide should form.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to obtain the purified peptide.

Protocol 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge and is highly effective for purifying peptides from salts and other charged impurities.[11] The choice of resin (anion or cation exchanger) depends on the peptide's isoelectric point (pI) and the working pH.[12] this compound is zwitterionic at neutral pH.

-

Column Selection: For a peptide like Leu-Gly-Gly, a strong cation exchange column (e.g., sulfopropyl-based) can be used at a low pH (e.g., pH 3). At this pH, the carboxyl group is protonated and the peptide carries a net positive charge.

-

Equilibration: Equilibrate the column with a low-ionic-strength buffer at the desired pH (e.g., 20 mM ammonium formate, pH 3).

-

Loading: Dissolve the crude peptide in the equilibration buffer and load it onto the column.

-

Elution: Elute the bound peptide using a salt gradient (e.g., a linear gradient from 0 to 1 M NaCl or ammonium formate over several column volumes). The target peptide will elute at a specific salt concentration.[13]

-

Fraction Collection & Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.

-

Desalting: Pool the pure fractions and desalt them using RP-HPLC or dialysis before lyophilization.

Protocol 3: High-Purity Polishing with RP-HPLC

Reversed-phase HPLC is the standard method for achieving the highest purity levels for peptides.[14][15] It separates molecules based on hydrophobicity.[16]

-

Column: A preparative C18 column is typically used for peptides of this size.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape.[14]

-

-

Gradient Elution: Develop a shallow gradient of Solvent B that effectively separates the target peptide from closely eluting impurities. A typical starting point is a linear gradient from 5% to 50% Solvent B over 30-60 minutes.

-

Fraction Collection: Collect fractions corresponding to the main product peak as detected by UV absorbance (typically at 214 nm or 220 nm).

-

Purity Analysis: Analyze the collected fractions using a high-resolution analytical HPLC method.

-

Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize (freeze-dry) to obtain the final product as a fluffy white powder.

Analytical Characterization

Rigorous analysis is essential to confirm the identity, structure, and purity of the final product.[17][18]

| Technique | Purpose | Expected Result for this compound |

| Analytical RP-HPLC | Purity Assessment | A single, sharp peak with >98% peak area. |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Molecular ion peak corresponding to [M+H]⁺ at m/z 246.14.[19] |

| ¹H NMR (in D₂O) | Structural Verification | Characteristic signals for Leucine (isobutyl group ~0.9 ppm, α-H ~4.0 ppm) and Glycine (α-H singlets ~3.8-4.0 ppm).[20][21] |

| ¹³C NMR (in D₂O) | Structural Verification | Distinct carbonyl signals (~170-175 ppm) and α-carbon signals for each residue.[22] |

Purity Assessment by Analytical HPLC

An analytical C18 column with a fast gradient (e.g., 5-95% acetonitrile in 15 minutes) is used to assess the purity of the final lyophilized product. The chromatogram should show a single major peak, and the purity is calculated based on the relative area of this peak.[23]

Identity Confirmation by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. For this compound (C₁₀H₁₉N₃O₄, Monoisotopic Mass: 245.1379 Da), the expected protonated molecular ion [M+H]⁺ will be observed at m/z 246.14.[19][24]

Structural Verification by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.[21][25] In a solvent like D₂O, the spectrum will clearly show the isobutyl side chain protons of leucine (a doublet and a multiplet), the three distinct α-protons, and the amide backbone protons (which will exchange with deuterium). 2D NMR techniques like COSY and HMBC can be used to confirm the connectivity and sequence of the amino acid residues.[21]

Conclusion

The synthesis and purification of this compound, while straightforward in principle, demand careful execution and a strategic approach to protecting groups, coupling chemistry, and purification. By employing a robust solution-phase synthesis, followed by a logical, multi-modal purification strategy combining recrystallization and chromatography, it is possible to obtain this tripeptide with high yield and purity. Rigorous analytical characterization using HPLC, Mass Spectrometry, and NMR is the final, indispensable step to validate the success of the process, ensuring the product's identity and quality for subsequent research and development applications.

References

-

Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide. 4

-

Waters Corporation. Peptide Isolation & Purification Techniques. Link

-

Gilson. Chromatography and Detection Methods for Peptide Purification. 13

-

Biosynth. Protecting Groups in Peptide Synthesis. 3

-

National Institutes of Health. Protecting Groups in Peptide Synthesis. 1

-

National Institutes of Health. Ion-exchange HPLC for peptide purification. 11

-

SBS Genetech. Mastering Protecting Groups in Peptide Synthesis. 2

-

University of Calgary. Ch27: Peptide synthesis. Link

-

Alfa Chemistry. Separation & Purification of Peptide by Ion Chromatography. 8

-

ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. 17

-

Downstream Column. Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. 26

-

International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 18

-

JPT Peptide Technologies. Peptide Characterization & Analytics. 27

-

ResearchGate. HPLC purification of peptides and miniature proteins. 28

-

Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. 6

-

Aapptec Peptides. Coupling Reagents. 7

-

Creative Biostructure. Peptide Crystallization. 9

-

ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 29

-

Biovera. HPLC Analysis Methods for Peptide Characterization. 23

-

Creative Biostructure. Peptide Crystallization Service. 30

-

Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Link

-

AAPPTec. Peptide Purification. 14

-

National Institutes of Health. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. 20

-

CSBio. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. 5

-

ResearchGate. Peptide purification using HPLC?. 12

-

Journal of Chemical Education. Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. 21

-

APC. Peptide Crystallization: Techniques, Challenges, and Solutions. 31

-

National Institutes of Health. HPLC Analysis and Purification of Peptides. 32

-

National Institutes of Health. Isolation, purification and amino acid sequence of a tripeptide from bovine pineal tissue displaying antigonadotropic properties. 33

-

ResearchGate. NMR of peptides. 25

-

National Institutes of Health. A Newcomer's Guide to Peptide Crystallography. 34

-

Sigma-Aldrich. Peptide Coupling Reagents Guide. 35

-

Cambrex. Crystallization process development: Peptide crystallization. 10

-

Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. 16

-

The Journal of Physical Chemistry B. Tripeptides on Gold Nanoparticles: Structural Differences between Two Reverse Sequences as Determined by Solid-State NMR and DFT Calculations. 22

-

Bachem. How do you purify the peptides?. 36

-

Scholarly Commons @ Pacific University. Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides. 37

-

PubChem. Leu-Gly-Gly. 19

-

The Journal of Organic Chemistry. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. 38

-

PubChem. Leucylglycine. 39

-

The Journal of Organic Chemistry. THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE1. 40

-

Bachem. Peptide Purification Process & Methods: An Overview. 15

-

Quora. What role does glycylglycine play in protein sequencing and mass spectrometry?. 41

-

Innerbody Research. GHK-Cu Peptide | The benefits, side effects, and more. 42

-

NIST WebBook. Glycine, N-(N-glycyl-L-leucyl)-. 24

-

Asian Journal of Chemistry. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. 43

-

National Institutes of Health. The synthesis of 1 (-)-leucylglycylglycine. 44

Sources

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. peptide.com [peptide.com]

- 8. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. cambrex.com [cambrex.com]

- 11. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gilson.com [gilson.com]

- 14. peptide.com [peptide.com]

- 15. bachem.com [bachem.com]

- 16. hplc.eu [hplc.eu]

- 17. resolvemass.ca [resolvemass.ca]

- 18. ijsra.net [ijsra.net]

- 19. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. biovera.com.au [biovera.com.au]

- 24. Glycine, N-(N-glycyl-L-leucyl)- [webbook.nist.gov]

- 25. researchgate.net [researchgate.net]

- 26. downstreamcolumn.com [downstreamcolumn.com]

- 27. jpt.com [jpt.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 31. approcess.com [approcess.com]

- 32. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Isolation, purification and amino acid sequence of a tripeptide from bovine pineal tissue displaying antigonadotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. bachem.com [bachem.com]

- 37. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]

- 38. pubs.acs.org [pubs.acs.org]

- 39. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 40. pubs.acs.org [pubs.acs.org]

- 41. quora.com [quora.com]

- 42. innerbody.com [innerbody.com]

- 43. asianpubs.org [asianpubs.org]

- 44. The synthesis of 1 (-)-leucylglycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Leucylglycylglycine: Properties, Synthesis, and Applications in Scientific Research

Introduction

DL-Leucylglycylglycine is a tripeptide composed of the amino acids leucine, glycine, and glycine in sequence. As a racemic mixture of the D- and L-isomers of leucylglycylglycine, it serves as a valuable tool in various biochemical and pharmaceutical research areas. Its defined structure and susceptibility to enzymatic cleavage make it an ideal substrate for studying certain classes of peptidases. Furthermore, its nature as a tripeptide allows it to be a probe for investigating peptide transport mechanisms, a critical aspect of drug delivery and nutrient absorption. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4337-37-5 | [1][2] |

| Molecular Weight | 245.28 g/mol | [1] |

| Molecular Formula | C₁₀H₁₉N₃O₄ | |

| Appearance | White to off-white powder or crystals | [1] |

| Synonyms | H-DL-Leu-Gly-Gly-OH, this compound | [1] |

| Purity | Commercially available in high purity (>99%) | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of this compound

The synthesis of peptides like this compound involves the formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of the next. Historically, these syntheses were performed in solution, a method that, while effective, can be laborious. A foundational method for the synthesis of the L-isomer was described as early as 1947.[2][3]

Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a more efficient and automatable method. The general workflow for SPPS is outlined below. While this is a generalized process, it represents the fundamental steps required to synthesize a tripeptide like this compound.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis of a tripeptide.

Core Applications in Research and Drug Development

Substrate for Peptidase Activity Assays

This compound is an effective substrate for various peptidases, particularly aminopeptidases, which cleave amino acids from the N-terminus of peptides and proteins. The enzymatic hydrolysis of this tripeptide can be monitored to determine enzyme kinetics, screen for inhibitors, or measure peptidase activity in biological samples.[4]

The rationale for using this compound in these assays is its defined cleavage site. Aminopeptidases will hydrolyze the peptide bond between the N-terminal leucine and the adjacent glycine, releasing leucine. The rate of this cleavage can be quantified, providing a direct measure of the enzyme's activity.

Investigating Peptide Transport Mechanisms

In the realm of drug development, understanding how substances are transported across cellular membranes is paramount. Small peptides are absorbed in the intestine and reabsorbed in the kidneys via specific transporters.[4][5] this compound, as a tripeptide, is a substrate for the proton-coupled oligopeptide transporter family (POT or SLC15), which includes PEPT1 and PEPT2.[6][7]

-

PEPT1 is a low-affinity, high-capacity transporter primarily found in the small intestine, responsible for the absorption of dietary di- and tripeptides.[5]

-

PEPT2 is a high-affinity, low-capacity transporter with a broader distribution, including the kidneys, where it is crucial for reabsorbing peptides from the glomerular filtrate.[4][5]

By using this compound in cellular uptake studies, researchers can characterize the activity of these transporters. This is critically important for the development of "peptidomimetic" drugs, which are designed to resemble small peptides to hijack these transporters for improved oral bioavailability and targeted delivery.[7]

Caption: Co-transport of H⁺ and a tripeptide (DL-LGG) via PEPT1/PEPT2.

Experimental Protocol: Aminopeptidase Activity Assay

This protocol provides a representative workflow for measuring aminopeptidase activity using this compound as a substrate. The assay is based on the quantification of the released leucine.

Principle: The aminopeptidase in the sample cleaves the N-terminal leucine from this compound. The reaction is stopped, and the amount of liberated leucine is quantified using a detection reagent (e.g., ninhydrin or a fluorometric reagent like fluorescamine) that reacts with the primary amine of the free amino acid.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme Source (e.g., cell lysate, purified enzyme)

-

Leucine standard solution

-

Stop Solution (e.g., 1 M HCl)

-

Detection Reagent

-

Microplate reader

Methodology:

-

Prepare Substrate Solution: Dissolve this compound in the assay buffer to a final concentration (e.g., 10 mM).

-

Prepare Leucine Standards: Create a standard curve by preparing serial dilutions of the leucine standard solution in the assay buffer.

-

Assay Setup: In a microplate, add the assay components in the following order:

-

Assay Buffer

-

Enzyme Source (add to test wells; add buffer to blank wells)

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).

-

Stop Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

-

Detection: Add the detection reagent to all wells, including the leucine standards. Incubate as required by the reagent manufacturer.

-

Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Subtract the blank reading from all test wells.

-

Plot the standard curve of Leucine concentration versus absorbance/fluorescence.

-

Determine the concentration of leucine released in the test wells using the standard curve.

-

Calculate the enzyme activity (e.g., in nmol of leucine released per minute per mg of protein).

-

Caption: Step-by-step workflow for an aminopeptidase activity assay.

Conclusion

This compound is a versatile and valuable tripeptide for the scientific community. Its well-defined chemical and physical properties, coupled with its role as a substrate for both peptidases and peptide transporters, make it an indispensable tool. For researchers in biochemistry, it provides a reliable means to study enzyme kinetics and function. For professionals in drug development, it offers a crucial probe for investigating the mechanisms of drug absorption and delivery, thereby aiding in the design of more effective therapeutics. The methodologies described in this guide highlight its practical utility and underscore its importance in advancing both fundamental and applied scientific research.

References

- 1. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The synthesis of 1 (-)-leucylglycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Taste and move: glucose and peptide transporters in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of DL-Leucylglycylglycine: A Technical Guide for Researchers

In the realm of peptide-based research and drug development, understanding the solubility characteristics of a molecule is a critical first step that dictates the feasibility of subsequent experiments. This guide provides an in-depth technical exploration of the solubility of DL-Leucylglycylglycine, a tripeptide of significant interest. While specific quantitative solubility data for this peptide in various solvents is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently determine its solubility and prepare solutions for their specific applications.

Understanding the Physicochemical Landscape of this compound

This compound is a tripeptide with the sequence Leu-Gly-Gly. Its structure consists of a leucine residue followed by two glycine residues. To predict its solubility behavior, we must first analyze its key physicochemical properties.

Molecular Structure and Properties:

-

Amino Acid Composition:

-

Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.

-

Glycine (Gly): The simplest amino acid with a single hydrogen atom as its side chain, making it neutral and contributing to the flexibility of the peptide backbone.

-

Charge Characteristics:

The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions.[3][4] We can estimate the net charge of this compound at a neutral pH (around 7) by considering its ionizable groups:

-

N-terminus (amino group): Carries a positive charge (+1).

-

C-terminus (carboxyl group): Carries a negative charge (-1).

-

Amino Acid Side Chains: Leucine and Glycine side chains are non-ionizable.

Therefore, the estimated net charge of this compound at neutral pH is approximately zero (+1 - 1 = 0). Peptides with a net neutral charge often exhibit lower solubility in water compared to charged peptides and may require the addition of organic solvents to achieve dissolution.[5]

Hydrophobicity:

The presence of the hydrophobic leucine residue will influence the peptide's interaction with different solvents. Hydrophobicity is often quantified using various scales that assign a numerical value to each amino acid.[6][7][8][9] While a detailed calculation is complex, the presence of the bulky, nonpolar isobutyl group of leucine suggests that this compound will have a degree of hydrophobicity that may limit its solubility in purely aqueous solutions.

Strategic Solvent Selection: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solvent selection. The polarity of the solvent must be matched with the polarity of the solute to achieve optimal solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally good solvents for polar and charged molecules. Given the presence of the peptide backbone with its capacity for hydrogen bonding, these solvents are a logical starting point. However, the hydrophobic leucine side chain may limit solubility.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): These solvents possess a dipole moment but lack O-H or N-H bonds. DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[10][11] It is often used as a solvent for peptides that are difficult to dissolve in aqueous solutions.[3][10]

-

Nonpolar Solvents (e.g., Acetone): These solvents have low dielectric constants and are generally poor solvents for polar molecules like peptides. Acetone is less polar than the other solvents considered and is expected to be a poor solvent for this compound.

Based on these principles, a systematic approach to testing the solubility of this compound would be to start with water, followed by polar protic organic solvents like ethanol and methanol, and then a strong polar aprotic solvent like DMSO.

Experimental Determination of Solubility: A Step-by-Step Protocol

Since pre-existing quantitative data is scarce, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound (lyophilized powder)

-

Solvents of interest (e.g., deionized water, absolute ethanol, methanol, DMSO, acetone)

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Micro-pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

Protocol:

-

Preparation:

-

Solvent Addition:

-

Add a small, precise volume of the chosen solvent to the tube (e.g., 100 µL).

-

Record the volume of solvent added.

-

-

Solubilization:

-

Vortex the tube vigorously for 30-60 seconds.

-

If the peptide does not fully dissolve, sonicate the sample. A brief sonication (e.g., 5-10 minutes in a water bath sonicator) can help to break up aggregates and facilitate dissolution.[10]

-

Visually inspect the solution for any undissolved particles. A fully dissolved peptide solution should be clear and free of any visible particulates.

-

-

Incremental Solvent Addition (if necessary):

-

If the peptide is not fully dissolved, add another small, precise volume of the solvent (e.g., 10-50 µL) and repeat the vortexing and sonication steps.

-

Continue this process of incremental solvent addition until the peptide is completely dissolved.

-

Carefully record the total volume of solvent used.

-

-

Saturation Point Determination (for quantitative solubility):

-

To determine the saturation solubility, add an excess of the peptide to a known volume of solvent.

-

Mix the suspension thoroughly for an extended period (e.g., several hours or overnight) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved peptide.

-

Carefully collect a known volume of the supernatant.

-

Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the peptide has a chromophore, or by drying the supernatant and weighing the residue).

-

Data Presentation:

The solubility can be expressed in various units. The following table provides a template for summarizing your experimental findings.

| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) | Observations |

| Water | (e.g., Sparingly Soluble) | (e.g., ~1 mg/mL) | (e.g., Required sonication) |

| Ethanol | (e.g., Soluble) | (e.g., >10 mg/mL) | (e.g., Dissolved readily with vortexing) |

| Methanol | (e.g., Soluble) | (e.g., >10 mg/mL) | |

| DMSO | (e.g., Freely Soluble) | (e.g., >50 mg/mL) | |

| Acetone | (e.g., Insoluble) | (e.g., <0.1 mg/mL) |

Best Practices for Stock Solution Preparation and Storage

Once the appropriate solvent is identified, preparing a stable stock solution is crucial for experimental reproducibility.

Preparation of Stock Solutions:

-

Always use high-purity solvents and sterile techniques to minimize contamination.

-

For aqueous solutions, using a buffer at a pH where the peptide is most stable and soluble is recommended. For peptides with a net neutral charge, slight adjustments to the pH (e.g., adding a small amount of acetic acid for a slightly acidic pH or ammonium hydroxide for a slightly basic pH) can sometimes improve solubility.[3]

-

If using an organic solvent like DMSO, dissolve the peptide in the minimum amount of the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration while vortexing.[10] This can prevent the peptide from precipitating out of solution.

Storage of Peptide Solutions:

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.[12][14][15]

-

Temperature: Store peptide solutions at -20°C or, for long-term storage, at -80°C.[12][14][16]

-

Light Protection: Store solutions in amber or foil-wrapped tubes to protect them from light, especially if the peptide contains light-sensitive residues.[17]

-

Stability: Be aware that peptides in solution are less stable than in their lyophilized form.[14] It is advisable to use freshly prepared solutions whenever possible.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Figure 1. Experimental workflow for determining the solubility of this compound.

Conclusion

References

-

50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. PMC. [Link]

-

Bio Basic. Peptide Solubility. [Link]

-

Cornette, J. L., Cease, K. B., Margalit, H., Spouge, J. L., Berzofsky, J. A., & DeLisi, C. (1987). Hydrophobicity scales and computational techniques for detecting amphipathic structures in proteins. Journal of molecular biology, 195(3), 659–685. [Link]

-

Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]

-

GenScript. Peptide Storage and Handling Guidelines. [Link]

-

GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1. [Link]

-

Hessa, T., White, S. H., & von Heijne, G. (2011). Experimentally determined hydrophobicity scales. Membrane protein structure and function, 255-276. [Link]

-

JPT Peptide Technologies. Peptide Solubilization. [Link]

-

LifeTein. How to dissolve, handle and store synthetic peptides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 96806, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70910, Leu-Gly-Gly. [Link]

-

RPBS. SolyPep: a fast generator of soluble peptides. [Link]

-

SB-PEPTIDE. Peptide solubility testing. [Link]

-

Tashima, T., Imai, M., & Kuroda, Y. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature communications, 14(1), 7475. [Link]

-

Tôrres, A. C., de la Torre, L. G., & Cianciulli, P. F. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino acids, 33(2), 353–363. [Link]

-

University of Rochester Medical Center. Hydrophobicity scales. [Link]

-

Völler, J., Liese, A., & Smirnova, I. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9222-9240. [Link]

-

Wikipedia. Hydrophobicity scales. [Link]

-

Wilson, D. R., & Finbloom, D. S. (2018). Characterization of protein and peptide stability and solubility in non-aqueous solvents. Journal of pharmaceutical and biomedical analysis, 147, 349–358. [Link]

-

Wu, Y., & Chen, J. (2014). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. BMC bioinformatics, 15(1), 1-10. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79070, Leucylglycine. [Link]

-

ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

ACS Publications. Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. [Link]

-

Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. [Link]

Sources

- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. bachem.com [bachem.com]

- 5. biobasic.com [biobasic.com]

- 6. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 8. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]

- 9. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 10. lifetein.com [lifetein.com]

- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. genscript.com [genscript.com]

- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 15. genscript.com [genscript.com]

- 16. bachem.com [bachem.com]

- 17. jpt.com [jpt.com]

Spectroscopic Characterization of DL-Leucylglycylglycine: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of the tripeptide DL-Leucylglycylglycine. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to verify the structure and purity of such molecules. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and the interpretation of the resulting spectra.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a tripeptide composed of the amino acids leucine, glycine, and another glycine residue. The "DL" prefix indicates that the leucine residue is a racemic mixture of its D and L enantiomers. Its structural verification is paramount in applications ranging from biochemical studies to its use as a building block in peptide synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule.

Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.9 | Doublet | 6H | Leucine γ-CH₃ |

| ~1.6-1.7 | Multiplet | 3H | Leucine β-CH₂ and γ-CH |

| ~3.8-4.0 | Multiplet | 5H | Leucine α-CH and Glycine α-CH₂ (x2) |

| ~8.0-8.5 | Multiplet | 2H | Amide N-H (x2) |

Note: The chemical shifts are approximate and can vary depending on the solvent and pH. Data is inferred from typical values for amino acid residues in peptides.[1][2][3]

Interpretation and Rationale:

The complexity of the spectrum arises from the overlapping signals, particularly in the α-proton region. The use of a deuterated solvent like D₂O can simplify the spectrum by exchanging the acidic amide and amine protons with deuterium, causing their signals to disappear. This is a common strategy to aid in the assignment of the remaining proton signals.[4] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for definitively assigning proton signals by identifying spin-spin coupling networks.[5]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A concentration of 1-5 mM is generally recommended for peptides.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS for aqueous samples).[5]

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~22-25 | Leucine γ-CH₃ |

| ~25 | Leucine γ-CH |

| ~40-42 | Leucine β-CH₂ |

| ~42-44 | Glycine α-C (x2) |

| ~52-54 | Leucine α-C |

| ~170-175 | Carbonyl C=O (x3) |

Note: The chemical shifts are approximate and can vary depending on the solvent and pH. Data is inferred from typical values for amino acid residues in peptides.[7][8][9]

Interpretation and Rationale:

Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbons are characteristically found downfield (higher ppm) due to the deshielding effect of the electronegative oxygen atom. The aliphatic carbons of the leucine and glycine residues appear upfield. The presence of three signals in the carbonyl region and the distinct signals for the leucine and glycine carbons would be strong evidence for the tripeptide structure.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A higher concentration (50-100 mg in 0.5-0.7 mL of solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

-

Instrumentation: A high-field NMR spectrometer with a sensitive probe is recommended.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3500 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| ~2800-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1630-1680 | C=O stretch | Amide I |

| ~1510-1580 | N-H bend, C-N stretch | Amide II |

| ~1400-1450 | C-O-H bend | Carboxylic acid |

| ~1200-1300 | C-N stretch, N-H bend | Amide III |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.[10][11]

Interpretation and Rationale:

The most characteristic bands for a peptide are the Amide I and Amide II bands. The Amide I band, primarily due to the C=O stretching vibration, is sensitive to the secondary structure of the peptide.[12] The Amide II band results from a combination of N-H bending and C-N stretching vibrations.[13] The presence of these two strong absorptions is a clear indicator of the peptide backbone. The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of N-H stretching, and the absorptions in the 2800-3000 cm⁻¹ region confirm the presence of aliphatic C-H bonds in the leucine side chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[14] No extensive sample preparation is required, making ATR a rapid and convenient technique for solid samples.[15]

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum can be analyzed for the presence of the characteristic absorption bands.

Caption: Simplified b- and y-ion fragmentation of this compound.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source and tandem mass analysis capabilities (e.g., a quadrupole-time-of-flight or ion trap instrument).

-

Data Acquisition:

-

Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion. The collision energy should be optimized to achieve good fragmentation. For peptides, a ramped or stepped collision energy can be beneficial to fragment a range of precursor ions effectively. [16]4. Data Processing: Analyze the MS/MS spectrum to identify the b- and y-ion series. The mass differences between the fragment ions can be used to confirm the amino acid sequence.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed atomic-level structure and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the peptide backbone. Mass spectrometry verifies the molecular weight and, through fragmentation analysis, the amino acid sequence. By employing these techniques in a complementary fashion, researchers can be highly confident in the identity and purity of their peptide samples, which is a critical prerequisite for reliable and reproducible scientific outcomes.

References

-

Swaney, D. L., McAlister, G. C., & Coon, J. J. (2012). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research, 11(4), 2273–2280. Retrieved from [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

BMRB. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Vachet, R. W., & Goolsby, B. (1999). Collisional energy dependence of peptide ion fragmentation. Journal of the American Society for Mass Spectrometry, 10(4), 334-343. Retrieved from [Link]

-

Franks, W. T., & Rienstra, C. M. (2013). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 1033, 139–160. Retrieved from [Link]

-

Lee, K. K., & Cho, M. (2011). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. The journal of physical chemistry. B, 115(2), 347–355. Retrieved from [Link]

-

Miyazawa, T., & Blout, E. R. (1961). The Infrared Spectra of Polypeptides in Various Conformations: Amide I and II Bands. Journal of the American Chemical Society, 83(3), 712–719. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Zwier, T. S. (2014). Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. The Journal of Chemical Physics, 141(1), 014301. Retrieved from [Link]

-

Vila, J. A., & Scheraga, H. A. (2008). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Proceedings of the National Academy of Sciences of the United States of America, 105(38), 14343–14348. Retrieved from [Link]

-

Li, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8566–8572. Retrieved from [Link]

-

ResearchGate. (n.d.). Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(DL-LEUCYLGLYCYL)GLYCINE. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(DL-LEUCYLGLYCYL)GLYCINE. Retrieved from [Link]

-

Northwestern University. (n.d.). Protein NMR. 1H chemical shifts. IMSERC. Retrieved from [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

-

Satoh, T., et al. (2007). High-energy collision induced dissociation fragmentation pathways of peptides, probed using a multiturn tandem time-of-flight mass spectrometer “MULTUM-TOF/TOF”. Review of Scientific Instruments, 78(11), 114101. Retrieved from [Link]

-

Li, G., et al. (2013). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Molecules (Basel, Switzerland), 18(12), 14856–14872. Retrieved from [Link]

-

Paizs, B., & Suhai, S. (2002). Theoretical study of the main fragmentation pathways for protonated glycylglycine. Rapid communications in mass spectrometry : RCM, 16(5), 375–389. Retrieved from [Link]

-

De Felippis, M. R., & Reeve, J. R. (2001). Quantitative Analysis of Peptides with NMR Spectroscopy. Analytical Biochemistry, 296(2), 283–289. Retrieved from [Link]

-

Arnold, G., et al. (2000). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Journal of biomolecular NMR, 18(3), 235–250. Retrieved from [Link]

-

PubChem. (n.d.). Leucylglycine. Retrieved from [Link]

-

ResearchGate. (n.d.). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]

-

Waters. (n.d.). What do the B & Y Matches Mean?. Retrieved from [Link]

-

ETH Zurich. (n.d.). How much substance do I need?. NMR Service. Retrieved from [Link]

-

Vila, J. A., et al. (2006). Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Journal of biomolecular NMR, 34(1), 1–13. Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules (Basel, Switzerland), 23(11), 2959. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Retrieved from [Link]

-

El Aribi, H., et al. (2003). Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. Journal of the American Chemical Society, 125(30), 9229–9236. Retrieved from [Link]

-

NIST. (n.d.). Glycine, N-(N-glycyl-L-leucyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hudson, P. S., et al. (2014). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical chemistry chemical physics : PCCP, 16(14), 6500–6508. Retrieved from [Link]

-

ResearchGate. (n.d.). The ATR-FTIR spectra of the peptide in the solid state. Retrieved from [Link]

-

SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). Glycylglycine. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Retrieved from [Link]

-

IonSource. (2016). De Novo Peptide Sequencing. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 34(3), 147–152. Retrieved from [Link]

-

University of Warwick. (2023). Quantification of peptide secondary structure: The use of solid and solution state NMR to develop ATR FTIR spectroscopic methods. Retrieved from [Link]

-

NIST. (n.d.). N-Glycylglycine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Protein NMR. 1H chemical shifts [imserc.northwestern.edu]

- 2. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 4. chem.uzh.ch [chem.uzh.ch]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. nmr-bio.com [nmr-bio.com]

- 7. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. Quantification of peptide secondary structure: The use of solid and solution state NMR to develop ATR FTIR spectroscopic methods. [warwick.ac.uk]

- 16. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Investigational Therapeutic Potential of DL-Leucylglycylglycine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The landscape of peptide therapeutics is vast and ever-expanding, with short-chain peptides garnering significant interest due to their potential for high specificity and favorable safety profiles.[1][2] This technical guide focuses on the tripeptide DL-Leucylglycylglycine, a molecule of interest due to the established biological activities of its constituent amino acids, L-leucine and glycine. It is imperative to state at the outset that, as of the time of this writing, direct, peer-reviewed research on the specific therapeutic effects of the intact this compound tripeptide is exceptionally scarce.

Therefore, this document serves not as a summary of established knowledge, but as a forward-looking, in-depth technical guide that logically extrapolates the potential therapeutic applications of this compound. By dissecting the known biological roles of its constituent amino acids and structurally related dipeptides, we will construct a scientifically rigorous framework for future investigation. This guide is designed to be a foundational resource for researchers poised to explore the therapeutic utility of this novel tripeptide, providing not just hypothetical mechanisms but also actionable experimental protocols.

Biochemical Profile and Metabolic Fate of this compound

Chemical and Physical Properties

This compound is a tripeptide composed of one L-leucine residue and two glycine residues.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | [3] |

| Molecular Weight | 245.28 g/mol | [3] |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid | [3] |

| Canonical SMILES | CC(C)CN | [3] |

Predicted Bioavailability and Metabolism

Upon oral administration, small peptides like this compound are primarily handled by two mechanisms: direct transport and enzymatic hydrolysis.

-

Transport: The peptide transporter 1 (PepT1), located in the brush border membrane of intestinal enterocytes, is a high-capacity transporter for di- and tripeptides. It is plausible that this compound would be a substrate for PepT1, allowing for its absorption into the intestinal cells.

-

Hydrolysis: The intestinal lumen, brush border, and cytoplasm of enterocytes are rich in peptidases. It is highly probable that this compound would be rapidly hydrolyzed into its constituent amino acids: one molecule of L-leucine and two molecules of glycine. Cytosolic leucyl aminopeptidases are known to hydrolyze peptides with N-terminal leucine residues.[4] Therefore, the systemic therapeutic effects of orally administered this compound are most likely attributable to the combined effects of elevated circulating levels of leucine and glycine.

The following diagram illustrates the predicted metabolic pathway of this compound.

Caption: Predicted metabolic fate of this compound.

Hypothesized Therapeutic Applications

Based on the biological activities of its constituent amino acids and related dipeptides, we can hypothesize several therapeutic areas where this compound may show promise.

Dermatological Applications: Skin Health and Repair

Rationale: Studies on the dipeptides Glycyl-L-Leucine (Gly-Leu) and L-Leucyl-Glycine (Leu-Gly) have demonstrated their ability to improve skin hydration and elasticity in UVB-irradiated hairless mice.[5] These effects were attributed to increased hyaluronan synthesis and inhibition of elastase activity.[5]

Hypothesized Mechanism: Upon hydrolysis, this compound would release leucine and glycine. Leucine is known to stimulate protein synthesis, which could aid in collagen production, while glycine is a fundamental component of collagen itself. The combined action could lead to improved skin barrier function and extracellular matrix integrity.

Caption: Hypothesized dermatological mechanism of action.

Metabolic Regulation: Potential Anti-Diabetic Effects

Rationale: Research has shown that small peptides containing proline, glycine, and leucine can have protective effects on the liver in diabetic mice.[1] Specifically, the dipeptide Leu-Gly has been shown to prevent blood glucose elevation in mouse models of diabetes.[2] Leucine is known to stimulate insulin secretion.

Hypothesized Mechanism: The leucine component of this compound could stimulate insulin secretion from pancreatic β-cells, aiding in glucose uptake by peripheral tissues. Glycine has also been shown to have protective effects in metabolic syndrome. The synergistic action of these two amino acids could contribute to improved glycemic control.

Caption: Hypothesized neurological mechanism of action.

Proposed Experimental Protocols for Investigation

To validate the hypothesized therapeutic effects of this compound, a systematic, multi-tiered experimental approach is necessary.

In Vitro Assays

3.1.1 Dermatological Evaluation

-

Objective: To assess the effects of this compound on human dermal fibroblasts and keratinocytes.

-

Methodology:

-

Culture primary human dermal fibroblasts and keratinocytes in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.

-

Assess cell proliferation using an MTT or BrdU assay.

-

Quantify collagen production in fibroblasts using a Sircol collagen assay.

-

Measure hyaluronan synthase 2 (HAS2) expression in keratinocytes via qRT-PCR.

-

Evaluate elastase inhibition using a commercially available kit.

-

3.1.2 Metabolic Studies

-

Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cell lines.

-

Methodology:

-

Culture a pancreatic β-cell line (e.g., MIN6) in RPMI-1640 medium.

-

Starve cells in low-glucose medium for 2 hours.

-

Stimulate cells with high-glucose medium in the presence or absence of this compound (1-100 µM) for 1 hour.

-

Measure insulin concentration in the supernatant using an ELISA kit.

-

3.1.3 Neurological Assays

-

Objective: To evaluate the neuroprotective effects of this compound against excitotoxicity.

-

Methodology:

-

Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Pre-treat cells with this compound (1-100 µM) for 24 hours.

-

Induce excitotoxicity by exposing cells to a high concentration of glutamate (e.g., 100 µM) for 15 minutes.

-

Assess cell viability 24 hours post-glutamate exposure using a lactate dehydrogenase (LDH) assay.

-

In Vivo Models

3.2.1 Dermatological Model

-

Objective: To investigate the effects of topical or oral this compound on skin health in a murine model.

-

Methodology:

-

Use hairless mice (e.g., SKH-1) and induce skin damage with chronic low-dose UVB radiation.

-

Administer this compound either topically (in a cream base) or orally (via gavage) daily for 8 weeks.

-

Measure transepidermal water loss (TEWL) and skin hydration using a corneometer.

-

At the end of the study, collect skin samples for histological analysis (H&E staining) and collagen content measurement.

-

3.2.2 Metabolic Model

-